(1S,3AS)-1-(5H-dibenzo[b,f]azepin-5-yl)-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaphosphole
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Overview
Description
The compound “(1S,3AS)-1-(5H-dibenzo[b,f]azepin-5-yl)-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaphosphole” is a complex organic molecule that features multiple aromatic rings and a unique oxazaphosphole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of complex organic molecules like this one typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the oxazaphosphole core.
Aromatic substitution reactions: to introduce the dibenzo[b,f]azepin and diphenyl groups.
Catalytic hydrogenation: or other reduction methods to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch or continuous flow reactors: to optimize reaction conditions and yield.
Purification techniques: such as chromatography and recrystallization to isolate the desired product.
Scale-up processes: to ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example:
Oxidation: may yield ketones or carboxylic acids.
Reduction: may yield alcohols or amines.
Substitution: may yield various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Synthesis: It may be used as an intermediate in the synthesis of other complex molecules.
Biology
Drug Development:
Biological Probes: Use as a probe to study biological pathways and interactions.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: Use in diagnostic imaging or assays.
Industry
Materials Science: Applications in the development of new materials with unique properties.
Chemical Manufacturing: Use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which the compound exerts its effects will depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]azepine derivatives: Compounds with similar aromatic structures.
Oxazaphosphole derivatives: Compounds with similar core structures.
Uniqueness
The unique combination of the dibenzo[b,f]azepin, diphenyl, and oxazaphosphole moieties in this compound may confer distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C31H27N2OP |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(1S,3aS)-1-benzo[b][1]benzazepin-11-yl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaphosphole |
InChI |
InChI=1S/C31H27N2OP/c1-3-14-26(15-4-1)31(27-16-5-2-6-17-27)30-20-11-23-32(30)35(34-31)33-28-18-9-7-12-24(28)21-22-25-13-8-10-19-29(25)33/h1-10,12-19,21-22,30H,11,20,23H2/t30-,35-/m0/s1 |
InChI Key |
YJODLCFYUSLBIR-QGRQJHSQSA-N |
Isomeric SMILES |
C1C[C@H]2C(O[P@@](N2C1)N3C4=CC=CC=C4C=CC5=CC=CC=C53)(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1CC2C(OP(N2C1)N3C4=CC=CC=C4C=CC5=CC=CC=C53)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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